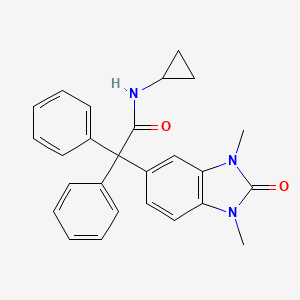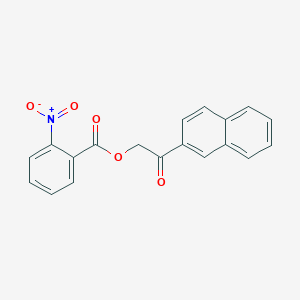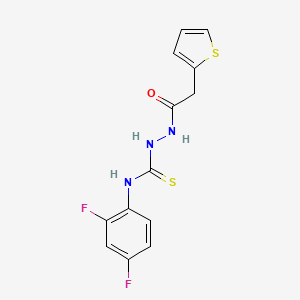![molecular formula C15H16Cl2N2OS B5720421 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide](/img/structure/B5720421.png)
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide, also known as Diclazuril, is a chemical compound that belongs to the benzene and substituted derivatives class. This compound is widely used in veterinary medicine as an antiprotozoal agent for the treatment of coccidiosis in poultry and rabbits. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing diarrhea, weight loss, and even death in severe cases.
作用機序
The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is not fully understood, but it is believed to inhibit the development of the parasite within the host by interfering with the metabolism of the parasite. This compound acts on the sporozoites and schizonts stages of the parasite, preventing the development of the oocysts.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in animals, with no significant adverse effects reported at therapeutic doses. However, some studies have reported mild gastrointestinal disturbances and decreased feed intake in treated animals. This compound is rapidly absorbed after oral administration, and its bioavailability is high.
実験室実験の利点と制限
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide is a potent and effective antiprotozoal agent, making it an ideal candidate for laboratory experiments aimed at studying the pathogenesis of coccidiosis and other protozoal diseases. However, its use is limited to veterinary medicine, and its application in human medicine is not well established.
将来の方向性
Future research on N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide could focus on the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Additionally, the potential use of this compound in combination with other antiprotozoal agents could be explored to enhance its therapeutic effects. Further studies on the mechanism of action of this compound could also provide insights into the development of new drugs for the treatment of protozoal diseases.
合成法
The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide involves the reaction of 2,4-dichlorophenyl isothiocyanate with 2-amino-2-methyl-1-propanol in the presence of a base, followed by the reaction of the resulting intermediate with 2-ethylbutyryl chloride. The final product is obtained after purification by recrystallization.
科学的研究の応用
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide has been extensively studied for its antiprotozoal activity against various species of Eimeria, the causative agent of coccidiosis. Several studies have demonstrated the efficacy of this compound in reducing oocyst shedding, improving weight gain, and reducing the severity of clinical signs in infected animals. This compound has also been tested for its efficacy against other protozoal parasites, such as Toxoplasma gondii and Neospora caninum.
特性
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2OS/c1-3-9(4-2)14(20)19-15-18-13(8-21-15)11-6-5-10(16)7-12(11)17/h5-9H,3-4H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUAMQFNEYGWHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC(=CS1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)
![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)


![N'-[(3-cyclopentylpropanoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5720377.png)


![1-{2-[(4-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B5720396.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5720400.png)


![1-(3-methoxyphenyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5720429.png)
![4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5720436.png)